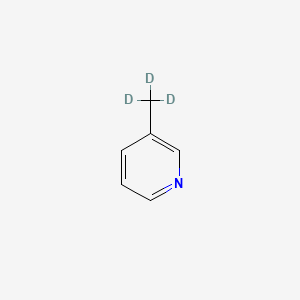
3-Methyl-D3-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-D3-pyridine is an organic compound that belongs to the class of organic compounds known as methylpyridines . These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of 3-Methyl-D3-pyridine is C6H7N . The InChIKey is ITQTTZVARXURQS-FIBGUPNXSA-N . The Canonical SMILES is CC1=CN=CC=C1 and the Isomeric SMILES is [2H]C([2H])([2H])C1=CN=CC=C1 .Chemical Reactions Analysis
The chemical reactions of 3-Methyl-D3-pyridine have been studied in various contexts . For instance, the introduction of various bio-relevant functional groups to pyridine has been reported .Physical And Chemical Properties Analysis
The molecular weight of 3-Methyl-D3-pyridine is 96.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Topological Polar Surface Area is 12.9 Ų .Scientific Research Applications
A novel catalytic method for methylating pyridines, crucial in drug discovery, using methanol and formaldehyde as key reagents, has been developed. This method allows for mono or double methylation at C-3/5 positions of C-4 functionalized pyridines (Grozavu et al., 2020).
Compound 9, a highly selective mGlu5 receptor antagonist with improved properties over 2-Methyl-6-(phenylethynyl)pyridine, exhibits anxiolytic activity and is effective in the rat fear-potentiated startle model of anxiety (Cosford et al., 2003).
Studies on sterically hindered ortho-methylated derivatives of 4-(dimethylamino)pyridine, such as 3-methyl-4-(dimethylamino)pyridine, have shown unique fluorescence properties, indicating their potential in electronic and photophysical applications (Szydłowska et al., 2003).
Sonochemical degradation of 3-methyl pyridine has been studied, revealing an effective treatment approach involving combined sonication with oxidants for remediation (Daware & Gogate, 2020).
Research on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system has provided insights into the treatment of nitrogen heterocyclic compounds in water (Li et al., 2017).
A bio-compatible pyridine-pyrazole hydrazide based receptor for Al3+ sensing has been developed, with potential applications in biological and environmental contexts (Das et al., 2021).
Coordination polymers constructed from CuCN and unidentate pyridine bases, including 3-methyl pyridine, have been synthesized, showing strong fluorescent emissions and potential for materials science applications (Etaiw et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(trideuteriomethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQTTZVARXURQS-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-D3-pyridine | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,exo,exo-(8CI)](/img/no-structure.png)
![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)
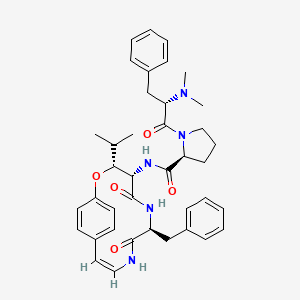

![1-[(9S,10R,11R,12Z,17S)-12-(2-hydroxyethylidene)-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B576734.png)
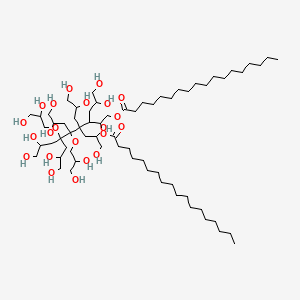
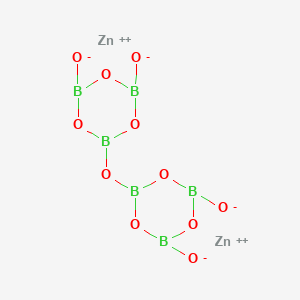
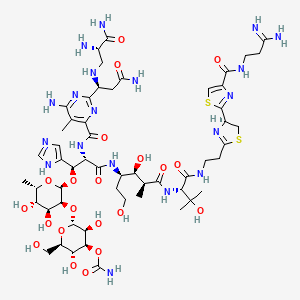
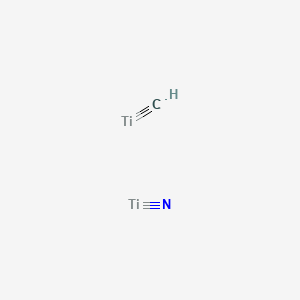
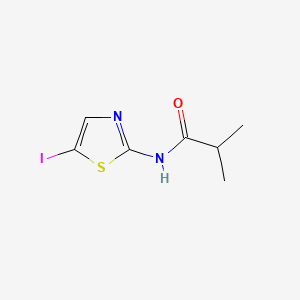
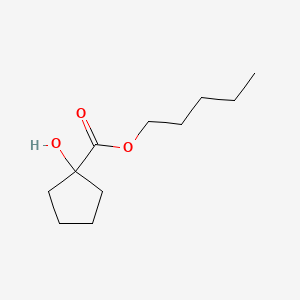

![6-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B576749.png)